molecular formula C12H11N3O B8418948 (+/-)-2a-Methyl-4-oxo-1,2,2a,3,4,5-hexahydropyrrolo[4,3,2-de]quinoline-6-carbonitrile

(+/-)-2a-Methyl-4-oxo-1,2,2a,3,4,5-hexahydropyrrolo[4,3,2-de]quinoline-6-carbonitrile

Cat. No.: B8418948
M. Wt: 213.23 g/mol
InChI Key: XHJWHUCLMWUXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2a-Methyl-4-oxo-1,2,2a,3,4,5-hexahydropyrrolo[4,3,2-de]quinoline-6-carbonitrile is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-methyl-6-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-9-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-12-4-9(16)15-11-7(5-13)2-3-8(10(11)12)14-6-12/h2-3,14H,4,6H2,1H3,(H,15,16)

InChI Key

XHJWHUCLMWUXMT-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)NC3=C(C=CC(=C31)NC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (±)-6-bromo-2a-methyl-1,2,2a,5-tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one (53 mg, 0.20 mmol, described in Intermediate 47), tetrakis(triphenylphosphine)palladium(0) (48 mg, 0.042 mmol), and copper(I) cyanide (27 mg, 0.30 mmol) in DMF (2 mL) was heated at 150° C. for 3 h. The cooled reaction mixture was quenched with aqueous NaHCO3 (10 mL) and extracted with EtOAc (30 mL). The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—60:40 to 0:100, to give the title compound in sufficient purity for use in the next step. MS: m/z=214 (M+1).
Name
(±)-6-bromo-2a-methyl-1,2,2a,5-tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
48 mg
Type
catalyst
Reaction Step One

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